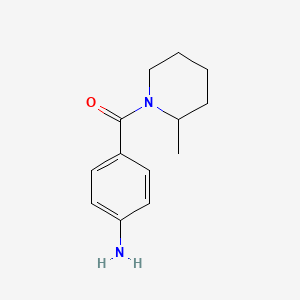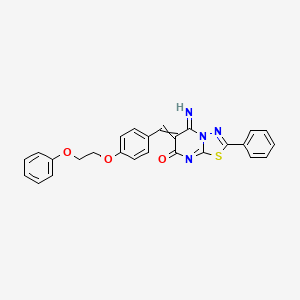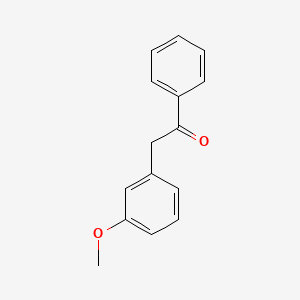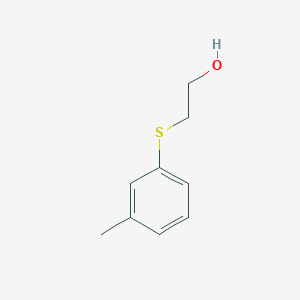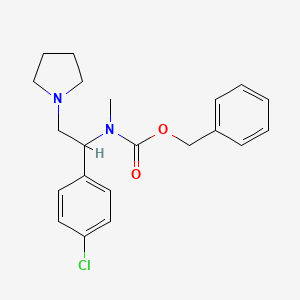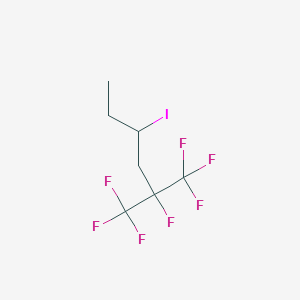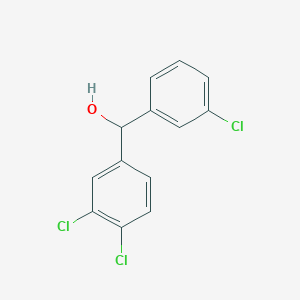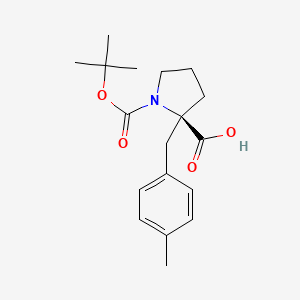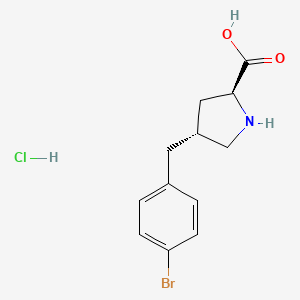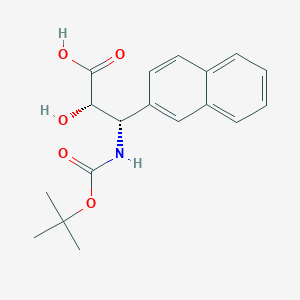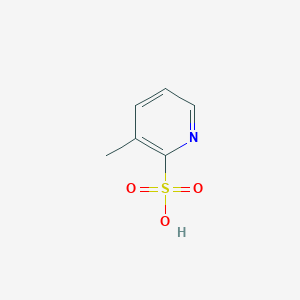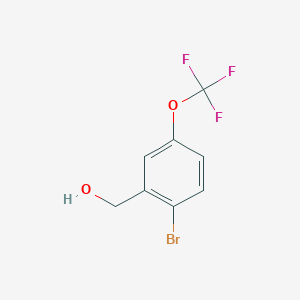
2-Brom-5-(Trifluormethoxy)benzylalcohol
Übersicht
Beschreibung
2-Bromo-5-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(trifluoromethoxy)benzyl alcohol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Biochemische Analyse
Biochemical Properties
2-Bromo-5-(trifluoromethoxy)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to undergo free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes such as N-bromosuccinimide (NBS), which facilitates the formation of succinimide radicals that further react with the compound . These interactions highlight the compound’s potential as a versatile reagent in organic synthesis and biochemical research.
Cellular Effects
The effects of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, 2-Bromo-5-(trifluoromethoxy)benzyl alcohol can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Bromo-5-(trifluoromethoxy)benzyl alcohol exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions underscore the compound’s potential as a tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol can change over time due to factors such as stability and degradation. The compound is generally stable at ambient temperature, but its long-term effects on cellular function may vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative changes in cellular processes, highlighting the importance of considering temporal dynamics in experimental design.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant adverse effects. At higher doses, the compound may induce toxic effects, such as oxidative stress and cellular damage . These observations underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-Bromo-5-(trifluoromethoxy)benzyl alcohol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
2-Bromo-5-(trifluoromethoxy)benzyl alcohol exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization dynamics are critical for elucidating the compound’s mode of action and potential cellular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Halogenation: Bromination of 5-(trifluoromethoxy)benzyl alcohol using bromine in the presence of a suitable catalyst.
Nucleophilic Substitution: Reacting 2-bromo-5-(trifluoromethoxy)benzene with formaldehyde under basic conditions to introduce the hydroxymethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to 2-bromo-5-(trifluoromethoxy)benzaldehyde using oxidizing agents like chromium trioxide.
Reduction: Reduction of the bromine atom to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 2-bromo-5-(trifluoromethoxy)benzaldehyde.
Reduction: 2-bromo-5-(trifluoromethoxy)benzylamine.
Substitution: 2-iodo-5-(trifluoromethoxy)benzyl alcohol.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism depends on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-(trifluoromethoxy)pyridine
2-Bromo-5-(trifluoromethoxy)aniline
2-Bromo-5-(trifluoromethoxy)benzene
Uniqueness: 2-Bromo-5-(trifluoromethoxy)benzyl alcohol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its hydroxymethyl group, in particular, makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
[2-bromo-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBWTKTAWWYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382571 | |
| Record name | 2-bromo-5-(trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-15-1 | |
| Record name | 2-bromo-5-(trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



